molecular formula C15H20N2O2 B10801683 ethyl (8-imino-2,3,5,6,7,8-hexahydrodicyclopenta[b,e]pyridin-4(1H)-yl)acetate

ethyl (8-imino-2,3,5,6,7,8-hexahydrodicyclopenta[b,e]pyridin-4(1H)-yl)acetate

Cat. No.: B10801683
M. Wt: 260.33 g/mol
InChI Key: LDDOMCOQCYQJHD-UHFFFAOYSA-N
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Description

Ethyl (8-imino-2,3,5,6,7,8-hexahydrodicyclopenta[b,e]pyridin-4(1H)-yl)acetate is a useful research compound. Its molecular formula is C15H20N2O2 and its molecular weight is 260.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

ethyl 2-(8-imino-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-dien-2-yl)acetate

InChI

InChI=1S/C15H20N2O2/c1-2-19-14(18)9-17-12-7-3-5-10(12)15(16)11-6-4-8-13(11)17/h16H,2-9H2,1H3

InChI Key

LDDOMCOQCYQJHD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=C(CCC2)C(=N)C3=C1CCC3

Origin of Product

United States

Biological Activity

Ethyl (8-imino-2,3,5,6,7,8-hexahydrodicyclopenta[b,e]pyridin-4(1H)-yl)acetate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex bicyclic structure that contributes to its biological activity. Its molecular formula is C14H18N2O2C_{14}H_{18}N_2O_2, with a molecular weight of 246.30 g/mol. The presence of an imino group and multiple cyclic structures suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of the bicyclic structure similar to this compound exhibit significant antimicrobial properties. For instance:

Anti-inflammatory Effects

Compounds with similar structures have been noted for their anti-inflammatory properties. For example:

  • Mechanism : The inhibition of pro-inflammatory cytokines has been observed in related compounds, indicating that this compound may exert similar effects through modulation of the NF-kB pathway (Guirado et al., 2012).

Anticancer Potential

The anticancer activity of structurally related compounds has been documented:

  • Case Studies : Research has shown that certain derivatives can induce apoptosis in cancer cells by activating caspase pathways (Abbas et al., 2015). The specific mechanisms and efficacy of this compound in cancer models require further investigation.

The biological activities of this compound may involve several mechanisms:

  • Receptor Modulation : It may act as a modulator of nuclear receptors involved in inflammation and cancer pathways.
  • Enzyme Inhibition : Potential inhibition of enzymes such as cyclooxygenases (COX) could contribute to its anti-inflammatory effects.
  • Cell Signaling Interference : The compound might interfere with cell signaling pathways that promote tumor growth and inflammation.

Data Summary Table

Activity TypeRelated CompoundsObserved EffectsReferences
AntimicrobialQuinoxaline derivativesSignificant antibacterial activityTeja et al., 2016
Anti-inflammatoryVarious cyclic compoundsInhibition of pro-inflammatory cytokinesGuirado et al., 2012
AnticancerBicyclic derivativesInduction of apoptosisAbbas et al., 2015

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.